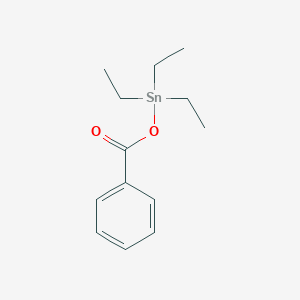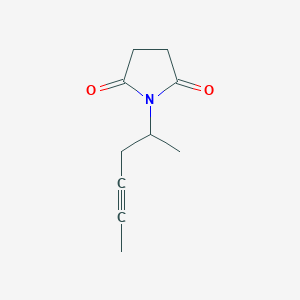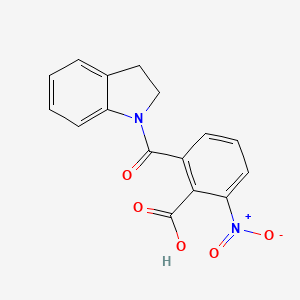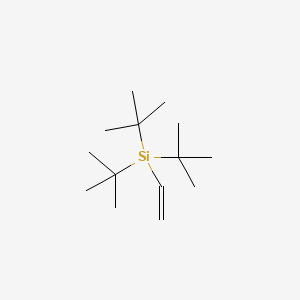![molecular formula C16H14O5S B14144971 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid CAS No. 89217-51-6](/img/structure/B14144971.png)
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with an ethylsulfanyl group and a phenoxy group, along with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-(ethylsulfanyl)phenol with 1,4-dibromobenzene in the presence of a base, followed by carboxylation to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Wirkmechanismus
The mechanism of action of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, contributing to its potential anticancer effects. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboxylic acid:
4-(Ethylsulfanyl)phenol: Lacks the carboxylic acid groups but shares the ethylsulfanyl and phenoxy functionalities.
Uniqueness
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethylsulfanyl and phenoxy groups, along with carboxylic acid functionalities, allows for versatile chemical modifications and interactions in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
89217-51-6 |
|---|---|
Molekularformel |
C16H14O5S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-(4-ethylsulfanylphenoxy)terephthalic acid |
InChI |
InChI=1S/C16H14O5S/c1-2-22-12-6-4-11(5-7-12)21-14-9-10(15(17)18)3-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
DUWZXJKGHPJIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)



![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
